molecular formula C19H16N2O5 B12029845 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12029845
M. Wt: 352.3 g/mol
InChI Key: DKRIMLCMDKQDJF-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    Formation of the 2,3-Dihydrobenzo[B][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the 1-(4-methoxyphenyl)-1H-pyrazole: This step involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling of the two moieties: The final step involves coupling the 2,3-Dihydrobenzo[B][1,4]dioxin ring with the 1-(4-methoxyphenyl)-1H-pyrazole under conditions that promote the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties.

    Reduction: Reduction reactions can target the aromatic rings and the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

The presence of the 4-methoxyphenyl group in 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H16N2O5/c1-24-14-5-3-13(4-6-14)21-16(19(22)23)11-15(20-21)12-2-7-17-18(10-12)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,22,23)

InChI Key

DKRIMLCMDKQDJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O

Origin of Product

United States

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